molecular formula C8H12N6S2 B1525766 5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine) CAS No. 98558-04-4

5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine)

Cat. No.: B1525766
CAS No.: 98558-04-4
M. Wt: 256.4 g/mol
InChI Key: FXLSMCSUYSZCFA-UHFFFAOYSA-N
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Description

5,5’-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine): is a chemical compound that belongs to the class of 1,3,4-thiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine) typically involves the reaction of butane-1,4-diamine with thiocarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Chemistry: In chemistry, 5,5’-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine) is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in biological and medicinal research. It exhibits antimicrobial, antifungal, and anticancer activities. Researchers are exploring its potential as a therapeutic agent for various diseases .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It can be incorporated into polymers to enhance their thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 5,5’-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: 5,5’-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine) is unique due to its specific amine groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6S2/c9-7-13-11-5(15-7)3-1-2-4-6-12-14-8(10)16-6/h1-4H2,(H2,9,13)(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLSMCSUYSZCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC1=NN=C(S1)N)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of adiponitrile (8.00 g, 73.98 mmol) and thiosemicarbazide (13.48 g, 147.96 mmol) in trifluoroacetic acid (TFA) (75 mL) was heated at 80° C. for 17 hours. The reaction was cooled to room temperature and poured into a mixture of ice and water. Sodium hydroxide pellets were added to the mixture until it was basic (pH 14). The white precipitate was collected by suction filtration, rinsed with water and dried to provide 5,5′-(butane-1,4-diyl)-bis(1,3,4-thiadiazol-2-amine) (1001, 13.07 g). 1H NMR (300 MHz, DMSO-d6) δ 7.00 (s, 4H), 2.84 (bs, 4H), 1.68 (bs, 4H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.48 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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